2-Benzofurancarboximidamide, N-hydroxy-7-methoxy-

Description

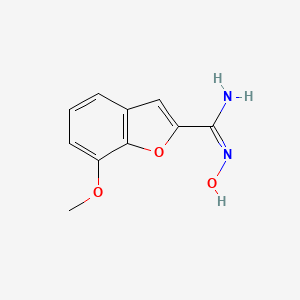

2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- is a benzofuran derivative characterized by a carboximidamide functional group (NH$_2$-C(=NH)-) at position 2, an N-hydroxy substituent, and a methoxy group at position 5. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity due to the amidine and hydroxyl groups, and moderate lipophilicity from the methoxy substituent.

Properties

CAS No. |

84748-15-2 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

N'-hydroxy-7-methoxy-1-benzofuran-2-carboximidamide |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-4-2-3-6-5-8(10(11)12-13)15-9(6)7/h2-5,13H,1H3,(H2,11,12) |

InChI Key |

SKDGRNISIFXFDP-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1OC(=C2)/C(=N\O)/N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . This method is commonly used in industrial production due to its efficiency and yield.

Chemical Reactions Analysis

3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common reagents used in these reactions include alkali metal chlorides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with different biological molecules.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. Its molecular structure allows it to interact with different biological molecules, influencing various biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound is compared to benzofuran derivatives and hydroxamic acids with related functional groups (Table 1):

Key Observations :

- The carboximidamide group in the target compound distinguishes it from carboxamide analogs (e.g., compounds 22 and ) by introducing a basic amidine moiety, which may enhance interactions with biological targets through ionic bonding .

- The N-hydroxy group shares similarities with hydroxamic acids (e.g., compound 6), which are known for antioxidant and metalloenzyme inhibition properties . However, the benzofuran backbone in the target compound likely alters its pharmacokinetic profile compared to cyclopropane-based hydroxamic acids.

- Substituent position (e.g., 7-methoxy vs.

Physicochemical Properties

Table 2 : Comparative Physicochemical Data

*PSA (Polar Surface Area) estimated based on functional groups.

Analysis :

- The target compound’s PSA (~85 Ų) is higher than that of the N-(2-aminophenyl) analog (77.49 Ų) due to the N-hydroxy group, suggesting greater solubility in polar solvents .

- The pKa of the N-hydroxy group (~8–10) is lower than the amine (pKa 12.23) in , making the target compound more acidic and prone to ionization at physiological pH.

- Compared to hydroxamic acids (e.g., compound 6), the benzofuran backbone may reduce water solubility but improve metabolic stability .

Biological Activity

2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by the presence of a benzofuran moiety and a hydroxylamine functional group. Its structure can be represented as follows:

- Chemical Formula : C₉H₈N₂O₃

- Molecular Weight : 180.17 g/mol

Synthesis

The synthesis of 2-Benzofurancarboximidamide, N-hydroxy-7-methoxy- typically involves the reaction of benzofuran derivatives with hydroxylamine derivatives under specific conditions. This process can yield various analogs with differing biological activities.

Antiviral Activity

Recent studies have indicated that compounds similar to 2-Benzofurancarboximidamide exhibit antiviral properties. For instance, amidoxime derivatives have shown effectiveness against several viral strains, suggesting potential applications in antiviral drug development .

Anticancer Properties

Research has demonstrated that benzofuran derivatives possess anticancer activity. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, indicating that modifications to the benzofuran structure could enhance their efficacy .

Antimicrobial Effects

Oxime derivatives, including those related to 2-Benzofurancarboximidamide, have been reported to exhibit antimicrobial properties. These compounds can inhibit bacterial growth and may serve as leads for developing new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-Benzofurancarboximidamide | Antiviral | |

| 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxybenzofuran | Anticancer | |

| Amidoxime Derivatives | Antimicrobial |

Case Studies

-

Antiviral Screening :

A study evaluated the antiviral activity of various oxime derivatives against influenza virus. Among them, a compound structurally similar to 2-Benzofurancarboximidamide showed significant inhibition of viral replication in vitro. -

Cytotoxicity Assay :

In another investigation focusing on cancer treatment, researchers tested several benzofuran derivatives on human breast cancer cells. The results indicated that modifications at the N-hydroxy position enhanced cytotoxicity compared to unmodified analogs. -

Antimicrobial Testing :

A series of tests were conducted on oxime compounds derived from benzofuran structures against Gram-positive and Gram-negative bacteria. The findings revealed promising antimicrobial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.